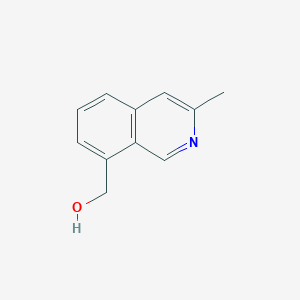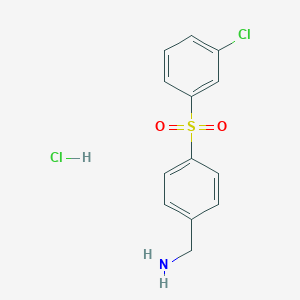
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-aminobenzylamine.
Reaction: The 3-chlorobenzenesulfonyl chloride is reacted with 4-aminobenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate (4-((3-chlorophenyl)sulfonyl)phenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to optimize the production process.
化学反応の分析
Types of Reactions
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- (4-((3-Bromophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Fluorophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Methylphenyl)sulfonyl)phenyl)methanamine hydrochloride
Uniqueness
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
分子式 |
C13H13Cl2NO2S |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)sulfonylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12;/h1-8H,9,15H2;1H |
InChIキー |
NTPYPNHECDLGOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


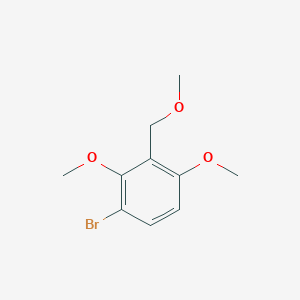
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)

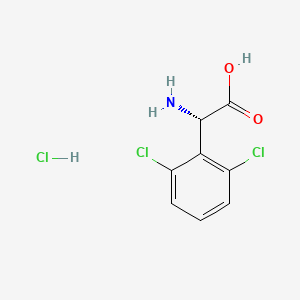
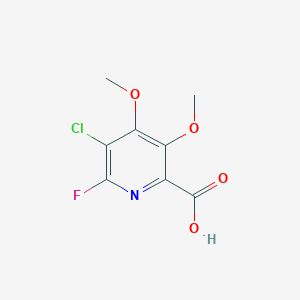

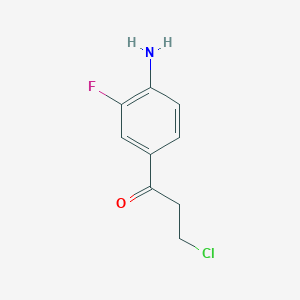
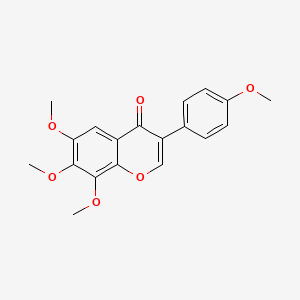
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
